11-Hydroxy-10-methylaporphine
Overview
Description
®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is a complex organic compound belonging to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes multiple fused rings and a hydroxyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Pfitzinger reaction, where isatin derivatives react with ketones in the presence of a base . These methods often require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids or proteins in microorganisms . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound known for its therapeutic potential.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties and applications.
Uniqueness
®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is unique due to its complex fused ring structure and the presence of a hydroxyl group, which confer specific chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
(6aR)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-11-6-7-13-10-15-16-12(8-9-19(15)2)4-3-5-14(16)17(13)18(11)20/h3-7,15,20H,8-10H2,1-2H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZTDLAUVOPMF-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149699 | |
Record name | PM 1000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111635-19-9 | |
Record name | PM 1000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111635199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PM 1000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol, (6aR)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUL82ME93B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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